molecular formula C18H15ClN2O3 B5523995 1-Benzyl-3-chloro-4-(3-methoxyanilino)pyrrole-2,5-dione

1-Benzyl-3-chloro-4-(3-methoxyanilino)pyrrole-2,5-dione

Cat. No.: B5523995
M. Wt: 342.8 g/mol
InChI Key: XSXZVYDCZFBZLQ-UHFFFAOYSA-N
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Description

1-Benzyl-3-chloro-4-(3-methoxyanilino)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a chloro substituent, and a methoxyanilino group attached to a pyrrole-2,5-dione core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-Benzyl-3-chloro-4-(3-methoxyanilino)pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Chlorination: The chloro substituent can be introduced through a halogenation reaction using thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyanilino Group: The methoxyanilino group can be attached through a nucleophilic substitution reaction using 3-methoxyaniline and a suitable leaving group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Benzyl-3-chloro-4-(3-methoxyanilino)pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-3-chloro-4-(3-methoxyanilino)pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-chloro-4-(3-methoxyanilino)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

1-Benzyl-3-chloro-4-(3-methoxyanilino)pyrrole-2,5-dione can be compared with other similar compounds, such as:

    1-Benzyl-3-chloro-4-(4-methoxyanilino)pyrrole-2,5-dione: This compound has a similar structure but with a different position of the methoxy group on the aniline ring.

    1-Benzyl-3-chloro-4-(3-hydroxyanilino)pyrrole-2,5-dione: This compound has a hydroxy group instead of a methoxy group, which may affect its chemical and biological properties.

    1-Benzyl-3-chloro-4-(3-aminophenyl)pyrrole-2,5-dione:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

1-benzyl-3-chloro-4-(3-methoxyanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-24-14-9-5-8-13(10-14)20-16-15(19)17(22)21(18(16)23)11-12-6-3-2-4-7-12/h2-10,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXZVYDCZFBZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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